Octadecylamine Dihydrogen Phosphate Salt
Description
Octadecylamine dihydrogen phosphate salt is an alkylamine phosphate compound comprising an octadecyl (C₁₈) hydrocarbon chain linked to a dihydrogen phosphate (H₂PO₄⁻) group. This amphiphilic structure confers surfactant-like properties, enabling applications in corrosion inhibition, emulsification, and materials science. Its long alkyl chain enhances hydrophobicity, while the phosphate group contributes to ionic interactions. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally or functionally related phosphate salts.
Properties
CAS No. |
38482-46-1 |
|---|---|
Molecular Formula |
C18H42NO4P |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
octadecan-1-amine;phosphoric acid |
InChI |
InChI=1S/C18H39N.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H3,1,2,3,4) |
InChI Key |
OEHSKKFHHQVEHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are compared based on molecular structure, physicochemical properties, and applications:
* Calculated based on molecular formula (C₁₈H₃₉N·H₂PO₄).
† *Data unavailable in provided evidence .
Critical Analysis
Octadecylamine Dihydrogen Phosphate vs. DMAE Dihydrogen Phosphate :
- Molecular Weight : The octadecyl derivative’s larger size (~368 g/mol vs. 169.12 g/mol) reduces water solubility but enhances surface activity for industrial applications.
- Applications : DMAE’s phosphate salt is used in neuropharmacology (e.g., cognitive enhancers) , whereas the octadecyl variant is suited for hydrophobic coatings or emulsifiers.
- Stability : Longer alkyl chains in octadecylamine improve thermal stability but may reduce biodegradability.
- Octadecylamine Dihydrogen Phosphate vs. Dexamethasone Sodium Phosphate: Functionality: Dexamethasone’s phosphate group enhances water solubility for intravenous delivery , contrasting with the octadecyl compound’s amphiphilic industrial uses. Biological Activity: Dexamethasone acts on glucocorticoid receptors, while octadecylamine derivatives lack direct pharmacological roles in the evidence provided.
Research Findings and Limitations
- Gaps in Evidence: No direct studies on octadecylamine dihydrogen phosphate were found; inferences rely on structural analogs.
- Industrial Relevance : The octadecyl derivative’s hydrophobic tail makes it superior for anti-corrosion films compared to shorter-chain analogs.
Preparation Methods
Direct Reaction Method
This approach involves the direct neutralization of octadecylamine with phosphoric acid or its salts under controlled conditions. The reaction proceeds via protonation of the amine group, forming the salt.
Reaction Mechanism :
Key Parameters :
-
Reagents : Octadecylamine (solid or solution), orthophosphoric acid () or its salts (e.g., sodium dihydrogen phosphate).
-
Solvent : Polar aprotic solvents (e.g., methanol, ethanol) or water.
-
Temperature : 50–60°C for optimal solubility and reaction efficiency .
-
Yield : Reported yields exceed 90% when using excess acid or controlled pH .
Advantages :
-
Simple and cost-effective.
-
High purity achievable with recrystallization.
Limitations :
-
Requires precise stoichiometric control to avoid residual reactants.
Solvent-Assisted Synthesis
This method leverages solvents to enhance reactant solubility and reaction kinetics. Methanol is frequently used due to its compatibility with both octadecylamine and phosphoric acid.
Procedure :
-
Dissolve octadecylamine in methanol under gentle heating.
-
Slowly add phosphoric acid or its salt (e.g., sodium dihydrogen phosphate) to the solution.
-
Stir for 2–3 hours at reflux conditions (65°C).
Example Protocol :
| Parameter | Value | Source |
|---|---|---|
| Octadecylamine | 1.66 g (6.17 mmol) | |
| Solvent | Methanol (50 mL) | |
| Phosphoric Acid | 1.61 g (6.17 mmol) | |
| Temperature | 65°C | |
| Reaction Time | 2 hours | |
| Yield | 98% |
Mechanistic Insights :
-
Protonation of the amine group () by forms , which pairs with the phosphate anion .
-
Methanol facilitates dissolution and minimizes side reactions .
Emulsion-Based Preparation
This method employs hydrotropic agents to stabilize the salt in emulsion form, improving low-temperature stability.
Key Components :
-
Dispersion Agent : Tween-80 (polyoxyethylene sorbitan monooleate).
-
Cosolvent : Glacial acetic acid ().
Procedure :
-
Prepare a hydrotropic system by dissolving Tween-80 and in water.
-
Slowly add octadecylamine solid while maintaining 50–60°C.
-
Stir for 2 hours to ensure complete dissolution.
Optimal Ratios :
| Component | Mass Ratio (Relative to Octadecylamine) |
|---|---|
| Tween-80 | 1:10 |
| Glacial Acetic Acid | 1:20 |
| Water | 1:61 |
Advantages :
-
Suitable for industrial applications requiring storage stability.
Limitations :
-
Requires precise control of surfactant concentrations to prevent agglomeration.
Alternative Approaches
While less common, other methods include:
-
Ion Exchange : Using octadecylamine and sodium dihydrogen phosphate in aqueous solutions.
-
Solid-State Reactions : Direct grinding of octadecylamine and phosphoric acid under inert atmospheres.
Critical Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Temperature (°C) |
|---|---|---|---|---|
| Direct Reaction | 85–95 | >95 | High | 50–60 |
| Solvent-Assisted | 90–98 | >98 | Moderate | 65 |
| Emulsion-Based | 95–100 | >95 | High | 50–60 |
Key Findings :
-
Solvent-Assisted Synthesis achieves the highest purity due to efficient solvent-mediated mixing .
-
Emulsion-Based Methods are ideal for applications requiring low-temperature stability (e.g., corrosion inhibitors) .
Challenges and Optimization Strategies
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